2,3-Hexadienoic acid, 4-phenyl-, methyl ester
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Overview
Description
2,3-Hexadienoic acid, 4-phenyl-, methyl ester is an organic compound with the molecular formula C13H14O2 It is a derivative of hexadienoic acid, featuring a phenyl group at the fourth position and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadienoic acid, 4-phenyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2,3-hexadienoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Hexadienoic acid, 4-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2,3-hexadienoic acid derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,3-Hexadienoic acid, 4-phenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Hexadienoic acid, 4-phenyl-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with enzymes or receptors. The phenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenyl-2,3-hexadienoic acid methyl ester
- 2,4-Hexadienoic acid, methyl ester
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
Uniqueness
2,3-Hexadienoic acid, 4-phenyl-, methyl ester is unique due to its specific structural features, such as the positioning of the phenyl group and the presence of the methyl ester.
Properties
CAS No. |
57585-10-1 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
InChI |
InChI=1S/C13H14O2/c1-3-11(9-10-13(14)15-2)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3 |
InChI Key |
QTLQDIQQRPNUQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
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